molecular formula C15H15F2N3O4 B5991072 4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B5991072
M. Wt: 339.29 g/mol
InChI Key: JYQMZOBNRTYWFJ-UHFFFAOYSA-N
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Description

4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring, a difluorophenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the difluorophenoxy group. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the Difluorophenoxy Group: This step involves the reaction of the pyrazole intermediate with 2,4-difluorophenol under suitable conditions.

    Acetylation: The difluorophenoxy-pyrazole intermediate is then acetylated using acetic anhydride.

    Formation of the Butanoic Acid Moiety: The final step involves the coupling of the acetylated intermediate with butanoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate: Similar structure with an ethyl ester group instead of butanoic acid.

    2-(2,4-Difluorophenoxy)acetic acid: Lacks the pyrazole ring but contains the difluorophenoxy group.

Uniqueness

4-(4-{[2-(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the difluorophenoxy group and the pyrazole ring makes it a versatile compound for various applications in medicinal and organic chemistry.

Properties

IUPAC Name

4-[4-[[2-(2,4-difluorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O4/c16-10-3-4-13(12(17)6-10)24-9-14(21)19-11-7-18-20(8-11)5-1-2-15(22)23/h3-4,6-8H,1-2,5,9H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMZOBNRTYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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